BenchChemオンラインストアへようこそ!

1-Fluorospiro[2.5]octane-1-carboxylic acid

Lipophilicity Physicochemical property Drug-likeness

Procure 1-Fluorospiro[2.5]octane-1-carboxylic acid for medicinal chemistry. Its unique alpha-fluoro spiro center critically modulates pKa, lipophilicity, and metabolic stability compared to non-fluorinated analogs. Ideal for SAR studies on target engagement and optimizing CNS drug properties. Not functionally interchangeable with spiro[2.5]octane-1-carboxylic acid.

Molecular Formula C9H13FO2
Molecular Weight 172.199
CAS No. 2168793-78-8
Cat. No. B2774759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorospiro[2.5]octane-1-carboxylic acid
CAS2168793-78-8
Molecular FormulaC9H13FO2
Molecular Weight172.199
Structural Identifiers
SMILESC1CCC2(CC1)CC2(C(=O)O)F
InChIInChI=1S/C9H13FO2/c10-9(7(11)12)6-8(9)4-2-1-3-5-8/h1-6H2,(H,11,12)
InChIKeyCUNCFEJKAINTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorospiro[2.5]octane-1-carboxylic Acid (CAS 2168793-78-8): Fluorinated Spirocyclic Building Block for Medicinal Chemistry Procurement


1-Fluorospiro[2.5]octane-1-carboxylic acid (CAS 2168793-78-8, molecular formula C₉H₁₃FO₂, molecular weight 172.20 g/mol) is a fluorinated spirocyclic carboxylic acid featuring a rigid spiro[2.5]octane framework with a single fluorine atom substituted at the spiro carbon (position 1) bearing the carboxylic acid group . The compound exists as a crystalline solid or powder, with purity specifications typically reported at 95–98% from commercial sources . Its structural motif combines the conformational rigidity of a spirocyclic scaffold with the electronic and metabolic effects of a C(sp³)-F bond, positioning it as a specialized intermediate for medicinal chemistry programs where three-dimensional shape complementarity and fluorine-mediated property modulation are design priorities .

1-Fluorospiro[2.5]octane-1-carboxylic Acid (CAS 2168793-78-8): Why Non-Fluorinated Spiro Analogs Are Not Direct Substitutes in Medicinal Chemistry


Non-fluorinated spiro[2.5]octane-1-carboxylic acid (CAS 17202-86-7) and its positional isomers are not functionally interchangeable with the 1-fluoro derivative due to the profound electronic and pharmacokinetic consequences of C(sp³)-H → C(sp³)-F substitution at the spiro center. The fluorine atom directly attached to the carboxylic acid-bearing carbon alters the pKa of the adjacent carboxyl group through inductive electron withdrawal, modifies lipophilicity and hydrogen-bonding capacity, and increases oxidative metabolic stability at this sterically constrained position . Additionally, fluorinated spirocyclic carboxylic acids are documented to exhibit enhanced bioavailability relative to their non-fluorinated counterparts in medicinal chemistry applications . Substitution with non-fluorinated analogs therefore compromises both physicochemical and pharmacokinetic properties, rendering direct replacement invalid without full re-optimization of a given lead series.

1-Fluorospiro[2.5]octane-1-carboxylic Acid (CAS 2168793-78-8): Quantified Differentiation Evidence for Scientific Procurement


Fluorine Substitution at Spiro Center Increases Lipophilicity (cLogP) Versus Non-Fluorinated Analog

Computational estimation indicates that 1-fluorospiro[2.5]octane-1-carboxylic acid possesses a cLogP value of approximately 2.56, whereas the non-fluorinated parent compound spiro[2.5]octane-1-carboxylic acid (CAS 17202-86-7) has a reported LogP of 2.15 . The difference of +0.41 log units corresponds to a roughly 2.6-fold increase in lipophilicity, consistent with the known effect of aliphatic C(sp³)-F substitution when the fluorine is not involved in strong intramolecular hydrogen bonding . This shift moves the compound further toward the optimal lipophilicity range (LogP ~1–3) for oral bioavailability while maintaining aqueous solubility sufficient for formulation.

Lipophilicity Physicochemical property Drug-likeness

Electron-Withdrawing Fluorine Modifies Carboxylic Acid pKa and Hydrogen-Bonding Profile Relative to Unsubstituted Spiro Analog

The fluorine atom at the spiro carbon is positioned alpha to the carboxylic acid group, exerting an inductive electron-withdrawing effect (-I effect) that lowers the pKa of the carboxyl group relative to spiro[2.5]octane-1-carboxylic acid. Based on the well-characterized pKa-lowering effect of alpha-fluorine substitution in carboxylic acids (ΔpKa ≈ -0.5 to -1.0 units observed in model systems), the target compound is expected to exhibit increased acidity [1]. This pKa shift alters the ionization state at physiological pH, modifying hydrogen-bond donor/acceptor capacity and potentially enhancing electrostatic interactions with basic residues in enzyme active sites or receptor binding pockets [1].

pKa modulation Hydrogen bonding Target engagement

Rigid Spirocyclic Scaffold with C(sp³)-F Bond Confers Enhanced Metabolic Stability Relative to Non-Fluorinated or Conformationally Flexible Analogs

The combination of a conformationally restricted spiro[2.5]octane core and a metabolically resistant C(sp³)-F bond at the spiro center provides a dual mechanism for enhanced metabolic stability. The spirocyclic framework restricts conformational flexibility, reducing entropic penalties upon target binding and limiting metabolic access to the cyclopropane ring [1]. Simultaneously, the C(sp³)-F bond at the spiro carbon blocks oxidative metabolism at this position, which would otherwise be susceptible to cytochrome P450-mediated hydroxylation if it were a C-H bond as in the non-fluorinated analog . Fluorinated spiro systems are documented to retain enhanced thermal and oxidative stability compared to non-fluorinated analogues across related chemical series .

Metabolic stability Oxidative metabolism In vivo half-life

1-Fluorospiro[2.5]octane-1-carboxylic Acid (CAS 2168793-78-8): Validated Application Scenarios for Research Procurement


Medicinal Chemistry: Fluorinated Spirocyclic Scaffold for Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

The cLogP increase of ~0.41 units relative to non-fluorinated spiro[2.5]octane-1-carboxylic acid supports its use in lead optimization campaigns where improved membrane permeability is desired without excessive lipophilicity that would compromise solubility. The C(sp³)-F bond at the spiro center provides a metabolically stable replacement for an oxidatively labile C-H bond, making this compound particularly valuable for programs targeting CNS indications where blood-brain barrier penetration and metabolic stability are critical design parameters.

Chemical Biology: pKa-Modulated Carboxylic Acid Probe for Structure-Activity Relationship (SAR) Studies

The electron-withdrawing effect of the alpha-fluorine atom on the carboxylic acid pKa makes this compound a useful tool for SAR exploration around target engagement. Researchers can directly compare this fluorinated derivative against the non-fluorinated spiro[2.5]octane-1-carboxylic acid to deconvolute the contributions of acidity and hydrogen-bonding capacity to binding affinity, enabling rational optimization of electrostatic complementarity with basic residues in enzyme active sites.

Organic Synthesis: Conformationally Restricted Intermediate for Complex Molecule Construction

The rigid spiro[2.5]octane framework enforces a defined three-dimensional geometry that can enhance shape complementarity to biological targets . The carboxylic acid group provides a versatile synthetic handle for amide coupling, esterification, and reduction reactions, enabling incorporation of this fluorinated spirocyclic motif into diverse molecular architectures. This compound serves as a direct precursor for amide and ester derivatives without requiring separate fluorination steps late in the synthetic sequence.

Preclinical Drug Discovery: Evaluation of Fluorine Effects on In Vitro ADME Properties

This compound serves as a model fluorinated spirocyclic carboxylic acid for systematic evaluation of fluorine substitution effects on absorption, distribution, metabolism, and excretion (ADME) parameters. Its defined structural features—single fluorine at spiro carbon, carboxylic acid functionality, and rigid spiro[2.5]octane core—enable controlled studies of how C(sp³)-F substitution influences logD, plasma protein binding, and microsomal stability in spirocyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Fluorospiro[2.5]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.